molecular formula C24H23N3O3S B11308302 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide

2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide

Cat. No.: B11308302
M. Wt: 433.5 g/mol
InChI Key: QAWQPZCOCHMRFF-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that features a benzodiazole core, a phenylacetamide group, and a methoxyphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-(4-methoxyphenoxy)ethylamine with a benzodiazole derivative under controlled conditions to form the intermediate. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield a dihydrobenzodiazole derivative.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phenol derivatives, dihydrobenzodiazole derivatives, and various substituted phenylacetamide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with active sites of enzymes, potentially inhibiting their activity. The phenylacetamide group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-METHOXYPHENOXY)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to these similar compounds, 2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodiazole core and the phenylacetamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H23N3O3S/c1-29-19-11-13-20(14-12-19)30-15-16-31-24-26-21-9-5-6-10-22(21)27(24)17-23(28)25-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,25,28)

InChI Key

QAWQPZCOCHMRFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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